Betainealdehyde Diethylacetal Chloride
Overview
Description
CCI-779, also known as temsirolimus, is an ester of rapamycin and an inhibitor of the mammalian target of rapamycin (mTOR). It is an anticancer drug approved by the Food and Drug Administration for the treatment of advanced renal cell carcinoma. CCI-779 has shown promising antitumor activity in various tumor types, including breast cancer, glioma, endometrial cancer, and mantle cell lymphoma .
Mechanism of Action
The mechanism of action of CCI-779 involves the inhibition of mTOR kinase function. mTOR is a serine/threonine kinase that regulates protein synthesis, cell growth, and proliferation. CCI-779 interacts with mTOR and inhibits its kinase activity, leading to the suppression of mTOR signaling pathways . This inhibition results in decreased translation of mRNAs involved in cell cycle control, ultimately causing cell cycle arrest and reduced tumor growth .
Biochemical Analysis
Biochemical Properties
Betainealdehyde Diethylacetal Chloride is a derivative of betaine , a compound that plays a crucial role in various biochemical reactions. Betaine is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of methyl groups in a variety of microorganisms . Betaine aldehyde dehydrogenase (BADH) is one such enzyme that interacts with betaine, catalyzing the oxidation of betaine aldehyde to betaine .
Cellular Effects
Betaine, from which this compound is derived, has significant effects on various types of cells and cellular processes. It is known to protect microbial cells against drought, osmotic stress, and temperature stress . Furthermore, betaine supplementation can improve the performance of microbial strains used for the fermentation of lactate, ethanol, lysine, pyruvate, and vitamin B12 .
Molecular Mechanism
The molecular mechanism of this compound is closely related to that of betaine. Betaine donates a methyl group to homocysteine to form methionine via the enzyme betaine-homocysteine methyltransferase (BHMT), resulting in the formation of dimethylglycine .
Dosage Effects in Animal Models
While there is limited information on the dosage effects of this compound in animal models, studies on betaine, its derivative, have shown that it improves growth performance in production animals, particularly under increased environmental temperatures .
Metabolic Pathways
This compound is involved in the metabolic pathways of betaine. Betaine is synthesized through a two-step oxidation of choline via the intermediate betaine aldehyde .
Transport and Distribution
Dietary betaine, from which it is derived, is absorbed from the duodenal enterocytes into circulation and is carried to the liver and kidneys where it is catabolized by a series of enzyme-catalyzed reactions .
Subcellular Localization
Studies on betaine aldehyde dehydrogenase (BADH), an enzyme that interacts with betaine, have shown that BADH proteins are localized to the cytosol and dot-shaped organelles in the mesophyll and bundle sheath cells of plant leaves .
Preparation Methods
The preparation of CCI-779 involves several synthetic routes and reaction conditions. One method includes the preparation of the dioxane of 5 carboxyl of 2,2,5 trimethyl 1,3 . The industrial production methods for CCI-779 are not extensively detailed in the available literature, but it generally involves the esterification of rapamycin with specific reagents under controlled conditions.
Chemical Reactions Analysis
CCI-779 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include specific antibodies and inhibitors that interact with mTOR and its associated pathways . The major products formed from these reactions are typically related to the inhibition of mTOR-regulated translational controllers such as p70 s6 kinase and 4E-BP1 .
Scientific Research Applications
CCI-779 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, CCI-779 has demonstrated significant antitumor activity in preclinical models and clinical trials. It is used to inhibit mTOR kinase activity, resulting in the inhibition of cell proliferation and protein synthesis .
Comparison with Similar Compounds
CCI-779 is similar to other mTOR inhibitors, such as rapamycin and everolimus. CCI-779 has unique properties that distinguish it from these compounds. For example, CCI-779 has shown a more profound inhibition of protein synthesis and cell proliferation at clinically relevant concentrations . Other similar compounds include sirolimus and zotarolimus, which also target mTOR signaling but may have different pharmacokinetic and pharmacodynamic profiles .
References
properties
IUPAC Name |
2,2-diethoxyethyl(trimethyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22NO2.ClH/c1-6-11-9(12-7-2)8-10(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKADRIYSJAEIV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C[N+](C)(C)C)OCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616954 | |
Record name | 2,2-Diethoxy-N,N,N-trimethylethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
110675-66-6 | |
Record name | 2,2-Diethoxy-N,N,N-trimethylethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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